molecular formula C11H7ClN2OS2 B2772323 2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 255378-83-7

2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2772323
CAS No.: 255378-83-7
M. Wt: 282.76
InChI Key: VYNYUUUFRXWFFD-UHFFFAOYSA-N
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Description

“2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H7ClN2OS2 and a molecular weight of 282.77 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClN2OS2/c1-6-2-3-8(18-6)7-5-17-12-10(7)11(16)14-9(4-13)15-12/h2-5,15H,1H3,(H,14,16) . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 282.77 . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Pharmacological Activity

A series of 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones were synthesized and screened for antihyperlipaemic activity across various animal models. Among these compounds, 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d) pyrimidin-4(3H)-one exhibited significant serum triglyceride-lowering activity, comparable to that of clofibrate and riboflavin tetrabutyrate, and proved to be safe in acute and chronic toxicity studies (Shishoo et al., 1990).

Antimicrobial and Anti-inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives, including modifications with 2-chloromethyl-5-thiophen-2-yl groups, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown significant activity against fungi, bacteria, and inflammation, indicating their potential as bioactive compounds in pharmaceutical applications (Tolba et al., 2018).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds using 2-(chloro(methoxy, morpholino)methyl)-hexahydropyrimidothieno[3,2-c]azocines and tetrahydrospiro[pyrido[4,5']thieno[2,3-d]pyrimidines] indicates the versatility of 2-chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one as a precursor in creating complex molecular structures with potential for diverse pharmacological applications (Voskressensky et al., 2015).

Central Nervous System Depressant Activity

2-Chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives were evaluated for central nervous system depressant activity. These compounds, synthesized through specific reactions, showed marked sedative action, highlighting their potential in the development of CNS depressant drugs (Manjunath et al., 1997).

Antimicrobial Efficiency

Studies on the antimicrobial efficiency of compounds containing thieno[2,3-d]pyrimidine revealed that most synthesized compounds, including those derived from this compound, were powerful antimicrobial agents against a range of bacterial and fungal species (Saber et al., 2020).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research and development efforts. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

Properties

IUPAC Name

2-(chloromethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS2/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNYUUUFRXWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255378-83-7
Record name 2-(chloromethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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